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Amino-PEG11-OH

Cat. No.: B605452
M. Wt: 501.6 g/mol
InChI Key: BLECXSZYDGHWFZ-UHFFFAOYSA-N
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Description

Overview of PEGylated Compounds in Advanced Research

The modification of biological molecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. nih.gov This covalent conjugation can lead to improved solubility, increased stability, and a longer circulation time in the bloodstream. nih.govlabinsights.nl Consequently, a variety of therapeutic agents, including proteins, peptides, and small molecule drugs, have been PEGylated to optimize their pharmacokinetic profiles. nih.gov

PEGylated compounds are integral to advanced research, particularly in the development of drug delivery systems. For instance, they are used to modify the surface of nanoparticles, which can improve their biocompatibility and reduce toxicity. axispharm.com The use of PEG in this context can also decrease the adsorption of proteins, which in turn reduces recognition by the body's immune system. nih.gov This "stealth" characteristic is crucial for targeted drug delivery, allowing nanoparticles to reach their intended site of action more effectively. chempep.com

Furthermore, the development of monodisperse PEG linkers, which have a defined molecular weight and specific terminal functionalities, has enabled more precise bioconjugation strategies. chempep.com These well-defined linkers are essential for creating complex, multifunctional therapeutic and diagnostic agents. nih.gov

The Role of PEG Chains in Modulating Molecular Interactions

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, significantly influences how these molecules interact with their biological environment. nih.gov One of the primary roles of PEG chains is to create a hydrophilic shield around the conjugated molecule. nih.gov This "water cloud" improves the solubility of hydrophobic drugs and reduces aggregation of proteins. nih.govthermofisher.com

The size and density of the PEG chains are critical factors that determine their effect on molecular interactions. nih.govacs.org Longer PEG chains provide a greater steric hindrance effect, which can shield the conjugated molecule from enzymatic degradation and recognition by the immune system. nih.govnih.gov This shielding effect is also responsible for reducing the uptake of PEGylated nanoparticles by the reticuloendothelial system, thereby prolonging their circulation time in the body. acs.org

Classification of Functionalized PEGs for Bioconjugation and Material Science

Functionalized polyethylene glycols (PEGs) are essential tools in bioconjugation and material science, broadly categorized based on the reactivity of their terminal functional groups. biochempeg.com This classification allows researchers to select the appropriate PEG linker for a specific application, ensuring efficient and controlled conjugation. The two primary classes are heterobifunctional and homobifunctional PEGs. thermofisher.com

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers possess two different reactive functional groups at their termini. thermofisher.comjenkemusa.com This unique characteristic allows for the sequential and specific conjugation of two different molecules, making them invaluable for creating complex bioconjugates. sigmaaldrich.com For example, a heterobifunctional PEG linker might have an amine-reactive group at one end and a sulfhydryl-reactive group at the other, enabling the precise connection of a protein to another molecule or a surface. thermofisher.com

Amino-PEG11-alcohol is a prime example of a heterobifunctional PEG linker. broadpharm.com It contains a primary amine group (-NH2) at one end and a hydroxyl group (-OH) at the other, separated by a hydrophilic PEG spacer of eleven ethylene (B1197577) glycol units. axispharm.combroadpharm.com The amine group can readily react with activated carboxylic acids or NHS esters, while the hydroxyl group can be further modified for subsequent reactions. broadpharm.com This versatility makes Amino-PEG11-alcohol a valuable reagent in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). pharmaffiliates.comambeed.com The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate. broadpharm.com

The development of heterobifunctional PEGs has evolved from simple spacers to sophisticated linkers with cleavable and branched architectures, tailored for specific applications in drug delivery and diagnostics. chempep.com

Homobifunctional PEG Linkers

In contrast to their heterobifunctional counterparts, homobifunctional PEG linkers have identical reactive groups at both ends of the PEG chain. thermofisher.comthermofisher.com These linkers are typically used to crosslink molecules that have the same type of functional group, such as linking two proteins together or for creating polymers from monomers. thermofisher.com

Common reactive groups found on homobifunctional PEGs include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, and maleimide (B117702) groups for reacting with sulfhydryls. thermofisher.com For instance, BS(PEG)n reagents are homobifunctional linkers with NHS esters at both ends, designed for amine-to-amine crosslinking. thermofisher.com Similarly, BM(PEG)n reagents contain maleimide groups at each end for sulfhydryl-to-sulfhydryl crosslinking. thermofisher.com The length of the PEG spacer in these linkers can be varied to achieve specific crosslinking distances. thermofisher.com

Interactive Data Tables

Table 1: Properties of Amino-PEG11-alcohol

PropertyValueSource
Chemical Formula C22H47NO11 broadpharm.comaxispharm.comguidechem.com
Molecular Weight 501.6 g/mol broadpharm.comguidechem.com
CAS Number 15332-94-2 broadpharm.comguidechem.com
Appearance Data not available axispharm.com
Solubility Water, DMSO, DMF, DCM broadpharm.com
Purity ≥95% - 98% broadpharm.comglycomindsynth.com
Storage -20°C or 2-8°C Refrigerator broadpharm.compharmaffiliates.comaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H47NO11 B605452 Amino-PEG11-OH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLECXSZYDGHWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Amino Peg11 Alcohol

Synthetic Methodologies for Amino Alcohol Compounds

The foundational amino alcohol moiety can be constructed through several established synthetic pathways. These methods provide access to a diverse array of chiral amino alcohols, which are crucial intermediates in various fields, including pharmaceutical synthesis. nih.gov Key methodologies include the direct synthesis from chiral epoxides or prochiral amino ketones, the reduction of readily available amino acids, and nucleophilic addition reactions involving imines. openaccessjournals.comrroij.com

The ring-opening of epoxides, also known as aminolysis, stands as a primary and high-yielding method for the direct synthesis of β-amino alcohols. openaccessjournals.comrroij.com This reaction involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms, leading to the formation of a vicinal amino alcohol. The process is stereospecific, proceeding with an inversion of configuration at the center of attack. openaccessjournals.com

Several factors influence the outcome of the reaction, particularly regioselectivity in unsymmetrical epoxides. The choice of reagent can control which carbon is attacked; typically, nucleophilic attack by primary and secondary amines occurs at the least sterically hindered carbon atom. openaccessjournals.com Various catalysts have been employed to enhance the efficiency and selectivity of this transformation. For instance, heteropoly acids have been shown to be effective catalysts for the ring-opening of epoxides with aromatic amines in water, offering mild reaction conditions and clean profiles. rroij.com Similarly, zinc(II) perchlorate (B79767) hexahydrate is a highly efficient catalyst for the aminolysis of epoxides under solvent-free conditions, demonstrating excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org In some cases, the reaction can proceed efficiently in polar mixed solvents or even in water without any catalyst. organic-chemistry.org

The development of asymmetric ring-opening reactions of meso-epoxides has been a significant advancement. organic-chemistry.org Chiral catalysts, such as those based on scandium in combination with chiral bipyridine ligands, can facilitate the reaction with aromatic amines to produce β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org

Asymmetric hydrogenation of prochiral ketones is another powerful technique for producing chiral alcohols and is considered a high-yield method for the direct synthesis of amino alcohols. openaccessjournals.comrroij.comsioc-journal.cn This approach is particularly valuable for the synthesis of enantiopure arylalkanolamines, many of which are important pharmaceutical compounds. nih.govacs.org The process involves the reduction of a ketone group adjacent to a nitrogen atom using a chiral catalyst, which directs the addition of hydrogen to one face of the carbonyl group, resulting in a specific enantiomer of the amino alcohol.

The success of this method relies heavily on the catalyst system, which typically consists of a transition metal (such as ruthenium, rhodium, or iridium) complexed with a chiral ligand. sioc-journal.cnliv.ac.uk These catalysts have demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation (ATH) of various ketones. liv.ac.uk For instance, ruthenium complexes with ligands like (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) or simple β-amino alcohols are highly effective. liv.ac.uk The reaction conditions, such as the solvent and pH, can significantly influence the catalyst's performance, with higher pH often leading to increased rates and better enantioselectivities in aqueous media. liv.ac.uk

Biotechnological methods, such as the enzymatic reduction of amino ketones, also offer a viable route for producing optically active amino alcohols. acs.org

The reduction of α-amino acids presents a straightforward and economically feasible route to obtaining enantiomerically pure amino alcohols, especially for naturally occurring L-amino acids. openaccessjournals.comrroij.com This method leverages the readily available chiral pool of amino acids. rroij.com

Various reducing agents can be employed for this transformation. jocpr.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for reducing the carboxylic acid group of an amino acid (often after conversion to an ester) to a primary alcohol. orgsyn.orgstackexchange.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, but its reactivity can be enhanced. stackexchange.com For example, activating the carboxylic acid group by converting it to a mixed anhydride (B1165640) or an active ester allows for subsequent reduction with NaBH₄. benthamopen.com A one-pot procedure involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with aqueous sodium borohydride has been shown to be a convenient method. benthamopen.com

Alternative reducing systems, such as NaBH₄ combined with iodine or borane-methyl sulfide (B99878) (BMS), have also been successfully used to reduce both N-protected and unprotected amino acids. orgsyn.orgstackexchange.com These methods can offer advantages in terms of cost and safety for large-scale synthesis. jocpr.comstackexchange.com

Amino AcidProtecting GroupReduction MethodProductYield (%)Reference
L-ValineNoneLiAlH₄ in THFL-Valinol73-75 jocpr.com
L-AlanineZLiAlH₄Z-Alaninol70 orgsyn.org
L-PhenylalanineNoneLi/AlCl₃L-Phenylalaninol74.8-91.4 jocpr.com
VariousBoc, CbzCDI, NaBH₄Corresponding Amino Alcohols75-98 benthamopen.com

Table 1: Examples of Amino Acid Reduction to Amino Alcohols. (Z = Carbobenzoxy, Boc = tert-Butoxycarbonyl, CDI = 1,1'-Carbonyldiimidazole)

The formation of amino alcohols can also be achieved through nucleophilic additions to carbon-nitrogen double bonds, such as those in imines. openaccessjournals.comrroij.com In this strategy, the reaction of an aldehyde or ketone with a primary amine first forms an imine (also known as a Schiff base). unizin.orglibretexts.org This reaction is reversible and typically acid-catalyzed. unizin.org The key intermediate in this process is a carbinolamine, or amino alcohol, which is formed by the nucleophilic addition of the amine to the carbonyl group. unizin.orglibretexts.org While the carbinolamine often dehydrates to form the final imine product, its formation represents a crucial step in the pathway. unizin.orglibretexts.org

To synthesize stable amino alcohols, a subsequent step is required to reduce the imine or a related C=N bond. More direct methods involve the addition of a carbon nucleophile to the imine. Recently, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed. westlake.edu.cn This method allows for the modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn The process involves the generation of an α-amino radical, which is then trapped by a chromium(II) species to form an alkyl chromium intermediate that adds to an aldehyde. westlake.edu.cn

Reaction TypeReactantsCatalyst/ReagentProduct TypeReference
Imine Formation (Intermediate)Aldehyde/Ketone + Primary AmineAcidCarbinolamine unizin.orglibretexts.org
Asymmetric Cross aza-Pinacol CouplingAldehyde + N-sulfonyl ImineCr-catalystβ-Amino Alcohol westlake.edu.cnorganic-chemistry.org
Reductive Cross CouplingImine + KetoneElectrochemicalβ-Amino Alcohol organic-chemistry.org

Table 2: Amino Alcohol Synthesis via Imine Intermediates.

Targeted Synthesis of Heterobifunctional Amino-PEG-Alcohol Derivatives

Amino-PEG11-alcohol is a heterobifunctional molecule, meaning it possesses two different reactive functional groups at its termini—an amine (-NH₂) and a hydroxyl (-OH). broadpharm.com The synthesis of such specific polyethylene (B3416737) glycol (PEG) derivatives requires strategies that can precisely install these functionalities onto a PEG scaffold of a defined length.

The synthesis of heterobifunctional PEGs, such as those with amino and hydroxyl end groups, is often achieved through the ring-opening polymerization of ethylene (B1197577) oxide (EO). researchgate.netacs.org A key strategy involves using an initiator that already contains one of the desired functional groups in a protected form. researchgate.netacs.org

For instance, to create an amino-PEG-alcohol, the polymerization of ethylene oxide can be initiated from an alcohol that also contains a protected amine. researchgate.net Allyl alcohol is a common initiator; after polymerization, the resulting α-allyl-ω-hydroxyl PEG can be modified. acs.orgnih.gov The terminal hydroxyl group is available for reactions, while the allyl group at the other end can be converted to an amine through a radical addition of a thiol compound followed by further steps. acs.orgnih.gov Alternatively, initiators with protected amine functionalities, such as N-dibenzyl amine, can be used. researchgate.net

Another versatile approach involves starting with a symmetrical PEG diol and selectively modifying one of the terminal hydroxyl groups. mdpi.com This "asymmetric activation" can be achieved through monotosylation, where one hydroxyl group is converted to a tosylate, a good leaving group. mdpi.com This tosylated end can then be converted into an azide (B81097) by reaction with sodium azide, and subsequently reduced to an amine, leaving the other hydroxyl group untouched. mdpi.com This method allows for the creation of various heterobifunctional PEGs from a common intermediate. mdpi.com The hydroxyl groups on PEG scaffolds are readily modifiable, making them versatile platforms for introducing a wide range of functional groups. nih.gov

Synthetic StrategyKey StepsResulting Intermediate/ProductReference
Polymerization from Functional Initiator1. Ring-opening polymerization of EO with allyl alcohol. 2. Modification of terminal -OH. 3. Conversion of allyl group to -NH₂.α-Amino-ω-hydroxyl PEG acs.orgnih.gov
Asymmetric Modification of PEG Diol1. Monotosylation of PEG diol. 2. Conversion of tosyl group to azide. 3. Reduction of azide to amine.α-Amino-ω-hydroxyl PEG mdpi.com
Polymerization from Protected Initiator1. Polymerization of EO from a protected amine initiator (e.g., N-dibenzyl amine). 2. Deprotection.Amino-PEG-alcohol researchgate.net

Table 3: Synthetic Strategies for Heterobifunctional Amino-PEG-Alcohol.

Protecting Group Chemistry in Amino-PEG-Alcohol Synthesis (e.g., Boc-protection of aminooxy groups)

In the synthesis of complex molecules like Amino-PEG-alcohols, protecting groups are essential for preventing unwanted side reactions. iris-biotech.de A protecting group temporarily masks a reactive functional group, rendering it inert to specific chemical conditions, and can be removed later in the synthetic sequence. organic-chemistry.org This strategy allows for selective reactions at other sites within the molecule. organic-chemistry.org

For amino-functionalized PEG linkers, the tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the amine function. researchgate.netnumberanalytics.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to form a carbamate. numberanalytics.comorganic-chemistry.org This transformation effectively masks the nucleophilicity of the amino group. organic-chemistry.org

The resulting Boc-protected compound, such as t-Boc-Aminooxy-PEG11-alcohol, is stable under a variety of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.orgbroadpharm.com This stability permits an orthogonal protection strategy, where other functional groups can be manipulated using chemistries that would otherwise react with the free amine. iris-biotech.deorganic-chemistry.org The Boc group is prized for its ease of removal; it can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine with high efficiency. iris-biotech.debroadpharm.combroadpharm.com This deprotection step yields the desired Amino-PEG11-alcohol, ready for subsequent conjugation or modification. broadpharm.com

Post-Synthetic Modifications and Functional Group Interconversions of Amino-PEG11-Alcohol

Post-synthetic modification (PSM) refers to the chemical alteration of a molecule after its initial synthesis has been completed. mdpi.comudel.edulabxing.com For Amino-PEG11-alcohol, PSM and functional group interconversions are critical for tailoring the molecule for specific applications. These modifications leverage the reactivity of its terminal amine and hydroxyl groups to introduce new functionalities or to couple the linker to biomolecules, nanoparticles, or surfaces. mdpi.comprecisepeg.com

Derivatization of the Hydroxyl Group for Advanced Conjugation

The terminal hydroxyl (-OH) group of Amino-PEG11-alcohol is a key site for derivatization to expand its conjugation capabilities. broadpharm.combroadpharm.comaxispharm.com While less nucleophilic than the primary amine, the hydroxyl group can be transformed into other reactive functional groups or used as a point of attachment. broadpharm.comnih.gov For instance, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which facilitates nucleophilic substitution reactions. mit.edu This allows for the introduction of functionalities like azides, alkynes, or thiols. medchemexpress.com The hydroxyl group can also be oxidized to form an aldehyde or a carboxylic acid, providing alternative reactive handles for conjugation. nih.govsolubilityofthings.com These transformations are crucial for creating heterobifunctional linkers with precisely controlled reactivity for multi-step conjugation strategies.

Reactions of the Amino Group with Carboxylic Acids, Activated NHS Esters, and Carbonyls

The primary amino (-NH₂) group is one of the most versatile and frequently utilized functional groups in bioconjugation due to its nucleophilicity. precisepeg.combroadpharm.com It readily participates in several reliable and efficient reactions.

Carboxylic Acids: In the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group reacts with carboxylic acids to form a stable amide bond. precisepeg.commedchemexpress.com This is a fundamental reaction for linking Amino-PEG11-alcohol to proteins, peptides, or any molecule bearing a carboxyl group.

Activated NHS Esters: N-hydroxysuccinimide (NHS) esters are highly reactive acylating agents that react specifically with primary amines in a process that is efficient and yields a stable amide linkage. precisepeg.combroadpharm.comaxispharm.combiochempeg.com This reaction is widely used for labeling proteins and other amine-containing molecules. medchemexpress.com

Carbonyls (Aldehydes and Ketones): The amino group can react with aldehydes and ketones to form a Schiff base (an imine). broadpharm.comaxispharm.combiochempeg.com This imine bond can then be reduced by agents like sodium cyanoborohydride in a process known as reductive amination, resulting in a stable secondary amine linkage. This method is particularly useful for modifying glycoproteins after periodate (B1199274) oxidation of their sugar moieties.

Reactant Functional GroupCoupling/Reaction ConditionResulting LinkageCommon Application
Carboxylic Acid (-COOH)EDC or other carbodiimide (B86325) activatorsAmide BondPeptide synthesis, protein labeling. precisepeg.commedchemexpress.com
NHS EsterReaction in amine-free buffer (e.g., PBS)Amide BondLabeling primary amines on proteins. broadpharm.comaxispharm.combiochempeg.com
Aldehyde/KetoneReductive amination (e.g., with NaBH₃CN)Secondary AmineConjugation to oxidized glycoproteins. broadpharm.combiochempeg.com

Conversion to Azido-PEG11-Alcohol for Click Chemistry Applications

A pivotal functional group interconversion involves transforming either the amine or, more commonly, a derivatized hydroxyl group into an azide (-N₃). biochempeg.com The resulting Azido-PEG11-alcohol is a key reagent for "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. medchemexpress.comtcichemicals.com

The azide group can participate in two main types of click reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this copper-free alternative, the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a stable triazole linkage. medchemexpress.com This is particularly valuable for applications in living systems where copper toxicity is a concern.

This conversion equips the PEG linker with a bioorthogonal handle, allowing for highly specific ligation to molecules functionalized with a corresponding alkyne, without interfering with other biological functional groups. medchemexpress.com

Strategies for Enhanced Solubility and Purity in Amino-PEG11-Alcohol Synthesis

The solubility and purity of Amino-PEG11-alcohol are critical for its successful application.

Solubility: The polyethylene glycol chain is inherently hydrophilic and significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to. broadpharm.combroadpharm.comaxispharm.comethz.ch This property is advantageous for biological applications, helping to prevent the aggregation of modified proteins or peptides and improving the pharmacokinetic properties of PEGylated drugs. precisepeg.com The PEG spacer can also help to solubilize hydrophobic molecules. medchemexpress.com

Purity: Achieving high purity during synthesis is crucial. The monodispersity of the PEG chain (having a precise length of 11 ethylene glycol units) is a key feature. Techniques such as column chromatography are essential for purifying the final product and intermediates, removing unreacted reagents, byproducts, and polymers of incorrect length. tcichemicals.com For peptide synthesis involving PEG linkers, keeping the hydrophobic amino acid content low and strategically placing charged residues can also aid in solubility and purification. sigmaaldrich.combitesizebio.com


Bioconjugation Methodologies Employing Amino Peg11 Alcohol

Amine-Reactive Conjugation Strategies

The primary amine group of Amino-PEG11-alcohol is a versatile functional group that can react with several moieties on biomolecules. cd-bioparticles.net This nucleophilic group readily participates in reactions with electrophilic targets, making it a common handle for bioconjugation. thermofisher.com

Amide Bond Formation with Carboxylic Acid-Containing Biomolecules

One of the most fundamental strategies for utilizing the amine functionality of Amino-PEG11-alcohol is through the formation of a stable amide bond with a carboxylic acid group on a target biomolecule. libretexts.org This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov

Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or other additives to enhance efficiency and minimize side reactions. uantwerpen.be The process involves the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with the amine of Amino-PEG11-alcohol to form the amide bond. nih.gov This method is widely used for conjugating peptides and proteins. libretexts.org

Table 1: Key Features of Amide Bond Formation

Feature Description
Reactants Amino-PEG11-alcohol (amine), Biomolecule (carboxylic acid)
Bond Formed Amide (-CO-NH-)
Common Activators EDC, DCC, HATU
Advantages Forms a very stable covalent bond.

| Considerations | Requires activation of the carboxylic acid. Potential for side reactions if not optimized. |

Reaction with NHS Esters for Stable Conjugates

N-hydroxysuccinimide (NHS) esters are highly reactive functional groups that readily and specifically react with primary amines to form stable amide bonds. thermofisher.comtocris.com This reaction proceeds efficiently in aqueous buffers at a slightly basic pH (typically 7.2-8.5), which ensures that the primary amine is in its deprotonated, nucleophilic state. tocris.comthermofisher.com

The reaction between Amino-PEG11-alcohol and an NHS ester-functionalized biomolecule is a widely employed bioconjugation strategy due to its reliability and the stability of the resulting amide linkage. thermofisher.comresearchgate.net The process involves the nucleophilic attack of the amine on the ester, leading to the formation of the amide bond and the release of NHS as a byproduct. thermofisher.com This method is frequently used for labeling proteins, antibodies, and other biomolecules. thermofisher.comrsc.org

Table 2: Reaction Parameters for NHS Ester Conjugation

Parameter Typical Condition
pH 7.2 - 9.0
Temperature Room Temperature or 4°C
Buffer Phosphate, Borate, or Bicarbonate buffers. Avoid amine-containing buffers like Tris.

| Reactants | Amino-PEG11-alcohol (amine), Biomolecule (NHS ester) |

Oxime Ligation with Carbonyl Compounds (Ketones, Aldehydes)

The amino group of Amino-PEG11-alcohol can be converted to an aminooxy group, which can then participate in oxime ligation reactions. interchim.fr Oxime ligation is a chemoselective reaction that occurs between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage. iris-biotech.denih.gov This reaction is highly specific and can be performed under mild, aqueous conditions, making it a powerful tool for bioconjugation. nih.gov

The reaction is typically fastest at a pH of 4-5, but can be catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives to proceed efficiently at neutral pH. nih.govresearchgate.net While aldehydes react more readily than ketones, both can be used to form stable oxime bonds with aminooxy-derivatized Amino-PEG11-alcohol. rsc.org This strategy allows for the site-specific modification of biomolecules that have been engineered to contain a carbonyl group. iris-biotech.de

Hydroxyl-Reactive Conjugation Strategies

The terminal hydroxyl group of Amino-PEG11-alcohol offers an alternative site for conjugation, providing flexibility in the design of bioconjugates. cd-bioparticles.netbroadpharm.com While generally less reactive than the primary amine, the hydroxyl group can be targeted through several chemical strategies. conicet.gov.ar

Esterification Reactions for Molecular Assembly

The hydroxyl group of Amino-PEG11-alcohol can react with a carboxylic acid on a biomolecule to form an ester linkage. byjus.com This esterification reaction is typically catalyzed by an acid and involves the removal of water. byjus.com However, direct esterification can require harsh conditions that may not be suitable for sensitive biomolecules. google.com

A milder approach involves the use of activating agents. For instance, a carboxylic acid can be activated to form an acid chloride or anhydride (B1165640), which then reacts more readily with the hydroxyl group. byjus.com Alternatively, specific coupling agents can facilitate the reaction under gentler conditions. google.com It is important to note that ester bonds are potentially susceptible to hydrolysis, especially under basic conditions. conicet.gov.ar

Other Hydroxyl Derivatization Chemistries for Bioconjugation

Beyond esterification, the hydroxyl group of Amino-PEG11-alcohol can be derivatized into other reactive functional groups to expand its utility in bioconjugation. broadpharm.comnih.gov For example, the hydroxyl group can be activated with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or N,N'-disuccinimidyl carbonate (DSC), although these reagents may also react with amines. nih.gov

The hydroxyl group can also be converted to a better leaving group, such as a tosylate, which can then be displaced by a nucleophile on a biomolecule. nih.gov Another strategy is the oxidation of the primary alcohol to an aldehyde. This aldehyde can then be used in reactions such as reductive amination or oxime ligation, as previously described. nih.gov These derivatization strategies significantly increase the versatility of Amino-PEG11-alcohol as a linker in the construction of complex bioconjugates.

Chemo- and Regioselective Considerations in Bioconjugation with Amino-PEG11-Alcohol

The distinct chemical properties of the terminal amino and hydroxyl groups of Amino-PEG11-alcohol are central to its utility in bioconjugation. These properties allow for controlled, stepwise reactions, ensuring that molecules are linked in a specific and predictable manner.

Orthogonal Reactivity of Amino and Hydroxyl Functionalities

The primary amine and hydroxyl groups of Amino-PEG11-alcohol exhibit orthogonal reactivity, meaning that one group can react selectively without affecting the other under specific conditions. researchgate.netacs.org The primary amine is a nucleophile that readily reacts with electrophiles such as carboxylic acids (to form amides), activated NHS esters, and aldehydes. This reactivity is often exploited for the initial conjugation step.

In contrast, the terminal hydroxyl group is less reactive and typically requires activation before it can participate in conjugation reactions. nih.gov This difference in reactivity allows for a two-step "orthogonal" protection and conjugation strategy. chempep.comorganic-chemistry.orgacs.org For instance, the amino group can be temporarily "protected" with a group like Boc (tert-butyloxycarbonyl), which is stable to basic conditions but can be removed with acid. organic-chemistry.orgacs.org This allows the hydroxyl group to be modified first. Subsequently, the Boc group is removed, exposing the amine for a second, distinct conjugation reaction. This stepwise approach is crucial for synthesizing complex bioconjugates where precise control over the placement of different components is essential. sigmaaldrich.comresearchgate.net

Impact of PEG Length on Conjugation Efficiency and Bioconjugate Properties

The length of the PEG chain is a critical parameter that significantly influences both the efficiency of the conjugation reaction and the properties of the final bioconjugate. mdpi.com

Conjugation Efficiency: Longer PEG chains can create greater steric hindrance, which may reduce the efficiency of the conjugation reaction. rsc.org However, the flexibility and hydrophilicity of the PEG chain can also have a positive impact by improving the solubility of the reactants and making the reactive ends more accessible. creative-biolabs.comthermofisher.com

Bioconjugate Properties: The length of the PEG linker has a profound effect on the physicochemical and biological properties of the resulting bioconjugate. rsc.org

Solubility and Stability: PEGylation, the process of attaching PEG chains, generally increases the water solubility and stability of biomolecules. creative-biolabs.comfcad.com Longer PEG chains typically lead to a greater increase in solubility.

Pharmacokinetics: The length of the PEG chain can significantly alter the pharmacokinetic profile of a therapeutic molecule. fcad.com Increased PEG length can lead to a longer circulation half-life by creating a "stealth effect" that helps the molecule evade the immune system and reduces renal clearance. mdpi.compreprints.org However, there is an optimal PEG length for this effect; excessively long chains can sometimes lead to reduced efficacy. mdpi.com For example, one study found that increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 24.5 nm reduced efficacy. mdpi.com

Immunogenicity: PEGylation is known to reduce the immunogenicity of therapeutic proteins. creative-biolabs.comfcad.com The length of the PEG chain can influence the degree of this "shielding" effect. tandfonline.com

Biological Activity: While PEGylation can enhance stability, it can also sometimes interfere with the biological activity of a protein or peptide if the PEG chain sterically hinders the active site. mdpi.com Therefore, the choice of PEG length requires a careful balance to optimize therapeutic benefit. tandfonline.com

Table 1: Influence of PEG Chain Length on Bioconjugate Properties

PropertyEffect of Increasing PEG LengthResearch Finding
SolubilityIncreasesPEGylation enhances the solubility of conjugated molecules. creative-biolabs.comfcad.com
StabilityIncreasesLonger PEG chains can offer better protection from enzymatic degradation. creative-biolabs.com
Circulation Half-LifeGenerally IncreasesA study on G-CSF showed that a higher molecular weight PEG led to an extended half-life. mdpi.com
ImmunogenicityDecreasesPEGylation can mask epitopes on proteins, reducing their recognition by the immune system. creative-biolabs.comfcad.com
Biological ActivityCan DecreaseA 40-kDa PEG chain reduced the bioactivity of interferon alfa-2a by 93%. tandfonline.com

Advanced Bioconjugation Applications of Amino-PEG11-Alcohol

The unique properties of Amino-PEG11-alcohol make it a versatile linker for a range of advanced bioconjugation applications, from creating highly specific protein therapeutics to modifying the surfaces of nanomaterials.

Site-Specific Protein and Peptide Conjugation

Site-specific PEGylation is a powerful technique to improve the therapeutic properties of proteins and peptides while minimizing the loss of biological activity. ucl.ac.ukfrontiersin.org By attaching the PEG linker to a specific, non-critical site on the biomolecule, its structure and function can be better preserved. ucl.ac.ukconicet.gov.ar

Amino-PEG11-alcohol can be used in several strategies to achieve site-specific conjugation:

N-terminal-specific PEGylation: By carefully controlling the pH of the reaction, the N-terminal amino group of a protein can be selectively targeted for conjugation. conicet.gov.arnih.gov

Cysteine-Thiol Chemistry: A common method involves genetically engineering a cysteine residue at a specific location on the protein. nih.gov The thiol group of the cysteine can then be selectively reacted with a maleimide-activated PEG linker. nih.gov

Enzymatic Ligation: Enzymes such as transglutaminase can be used to create a covalent bond between a specific glutamine residue on a protein and the amino group of an amino-PEG linker. ucl.ac.beresearchgate.net This method offers very high specificity. researchgate.net

These site-specific approaches, facilitated by linkers like Amino-PEG11-alcohol, are crucial for developing next-generation protein therapeutics with improved efficacy and safety profiles. frontiersin.org

Surface Modification of Nanoparticles and Materials

The PEGylation of nanoparticles and other materials is a widely used strategy to improve their biocompatibility and performance in biological systems. preprints.orgnumberanalytics.comtstu.ru Amino-PEG11-alcohol can be used to create a hydrophilic and biocompatible surface coating. axispharm.com

This surface modification offers several advantages:

Improved Stability: The PEG layer prevents the aggregation of nanoparticles in biological fluids. scispace.commdpi.com

Reduced Immune Recognition: The "stealth" effect of the PEG coating helps nanoparticles evade the immune system, leading to longer circulation times. mdpi.compreprints.org

Functionalization: The terminal amino or hydroxyl group of the PEG linker can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues. rsc.orgnumberanalytics.com

The covalent attachment of PEG linkers is generally preferred over physical adsorption because it creates a more stable and durable coating. mdpi.comrsc.org

Development of Antibody-Drug Conjugates (ADCs)

Amino-PEG11-alcohol is a key component in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. pharmaffiliates.comfujifilm.comglpbio.commedchemexpress.com ADCs consist of a monoclonal antibody linked to a potent cytotoxic drug via a chemical linker. huatengsci.com The antibody targets the ADC to cancer cells, where the drug is then released to kill the cells, minimizing damage to healthy tissues. pharmiweb.com

PEG linkers like Amino-PEG11-alcohol play a crucial role in ADC design: huatengsci.comaxispharm.com

Optimized Pharmacokinetics: The PEG linker can help to prolong the circulation time of the ADC, allowing more of it to reach the tumor site. creative-biolabs.comaxispharm.com

Controlled Drug Release: The linker can be designed to be stable in the bloodstream but to release the drug under specific conditions found inside cancer cells. pharmiweb.com While Amino-PEG11-alcohol itself is a non-cleavable linker, it can be incorporated into more complex linker systems that are designed to be cleavable. pharmaffiliates.comfujifilm.comglpbio.commedchemexpress.com

Increased Drug-to-Antibody Ratio (DAR): PEG linkers can help to overcome the challenges associated with attaching multiple, hydrophobic drug molecules to an antibody, potentially allowing for a higher drug load without causing aggregation. fcad.compharmiweb.com

The use of well-defined, discrete PEG linkers like Amino-PEG11-alcohol is critical for producing homogeneous ADCs with consistent properties and predictable performance. pharmiweb.com

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The construction of Proteolysis Targeting Chimeras (PROTACs) is a modular process that involves the strategic connection of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker's length, composition, and flexibility are critical determinants of the final PROTAC's efficacy in inducing the formation of a productive ternary complex (E3 ligase-PROTAC-POI) and subsequent degradation of the target protein. nih.gov Polyethylene (B3416737) glycol (PEG) chains are frequently employed as linkers due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. rsc.org Amino-PEG11-alcohol, a heterobifunctional linker featuring a terminal primary amine and a terminal hydroxyl group separated by an eleven-unit PEG chain, offers versatile handles for sequential conjugation reactions. synplechem.comresearchgate.net

The synthesis of a PROTAC utilizing an Amino-PEG11-alcohol linker typically follows a convergent or sequential strategy. In a common approach, the linker is sequentially coupled to the E3 ligase ligand and the POI ligand through distinct chemical reactions targeting the amine and alcohol functionalities. The choice of synthetic route is often dictated by the functional groups available on the respective ligands.

A representative synthetic strategy would involve two main stages:

Conjugation of the first ligand to the Amino-PEG11-alcohol linker: This step often involves the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on one of the ligands (either the E3 ligase ligand or the POI ligand).

Attachment of the second ligand: The remaining terminal hydroxyl group of the PEG linker is then used to attach the second ligand, typically through an ether linkage.

This sequential approach allows for a controlled and stepwise assembly of the final PROTAC molecule.

Detailed Research Findings

Step 1: Amide Coupling of E3 Ligase Ligand to Amino-PEG11-alcohol

In this initial step, the primary amine of Amino-PEG11-alcohol is coupled with a carboxylic acid moiety on the E3 ligase ligand. A common choice for the E3 ligase ligand is a derivative of thalidomide, which binds to the Cereblon (CRBN) E3 ligase. The reaction is typically an amide bond formation facilitated by a peptide coupling agent.

Reaction Scheme: An E3 ligase ligand containing a carboxylic acid (e.g., a pomalidomide (B1683931) derivative) is reacted with Amino-PEG11-alcohol in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (Dimethylformamide).

Rationale: The amine group of Amino-PEG11-alcohol acts as a nucleophile, attacking the activated carboxylic acid of the E3 ligase ligand to form a stable amide bond. This reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Interactive Data Table: Reagents for Amide Coupling

Reagent/ComponentStructure/FormulaRole in Reaction
E3 Ligase Ligand (with COOH)e.g., Pomalidomide derivativeBinds to the E3 Ligase (CRBN)
Amino-PEG11-alcoholC22H47NO11Heterobifunctional linker
HATUC10H15F6N6OPPeptide coupling agent
DIPEAC8H19NNon-nucleophilic base
DMFC3H7NOAnhydrous polar aprotic solvent

Step 2: Activation of the Terminal Hydroxyl Group and Etherification with POI Ligand

The resulting intermediate from Step 1 now possesses a terminal hydroxyl group from the Amino-PEG11-alcohol linker. This hydroxyl group can be activated for a subsequent nucleophilic substitution reaction with the POI ligand. A common method for activation is conversion to a mesylate or tosylate, followed by reaction with a nucleophilic group (e.g., a phenol (B47542) or alcohol) on the POI ligand to form an ether linkage.

Reaction Scheme: The hydroxyl-terminated intermediate is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) to form the corresponding mesylate or tosylate. This activated intermediate is then reacted with the POI ligand, which contains a nucleophilic hydroxyl or phenoxide group, often in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Rationale: The conversion of the hydroxyl group to a better leaving group (mesylate or tosylate) facilitates the subsequent SN2 reaction with the POI ligand. The formation of an ether linkage provides a stable and flexible connection between the linker and the POI ligand. This strategy is frequently employed in the synthesis of heterobifunctional molecules. acs.org

Interactive Data Table: Reagents for Ether Linkage Formation

Reagent/ComponentStructure/FormulaRole in Reaction
E3 Ligase-Linker Intermediate-Product from Step 1
POI Ligand (with OH)Varies depending on targetBinds to the Protein of Interest
Methanesulfonyl Chloride (MsCl)CH3SO2ClActivates the terminal hydroxyl group
Triethylamine (TEA)C6H15NBase for mesylation
Potassium Carbonate (K2CO3)K2CO3Base for etherification
Dichloromethane (DCM)CH2Cl2Anhydrous solvent for mesylation
Acetonitrile (MeCN) or DMFCH3CN or C3H7NOAnhydrous solvent for etherification

The final PROTAC molecule is then purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The modular nature of this synthetic approach allows for the variation of the POI ligand, the E3 ligase ligand, and the linker to optimize the degradation potency and selectivity of the resulting PROTAC. nih.gov

Analytical Techniques for Characterization of Amino Peg11 Alcohol and Its Conjugates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure and assessing the purity of Amino-PEG11-alcohol. These methods provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity verification of Amino-PEG11-alcohol. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive profile of the molecule.

In ¹H NMR spectroscopy, the protons along the polyethylene (B3416737) glycol (PEG) backbone typically exhibit characteristic signals in the range of 3.5–3.7 ppm. The protons on the carbon adjacent to the terminal alcohol's oxygen atom can be observed between 3.4 and 4.5 ppm. libretexts.org The protons of the terminal hydroxyl group often appear as a broad singlet, with a chemical shift that can vary depending on factors like solvent, concentration, and temperature. libretexts.org A useful technique to confirm the position of the -OH peak is the "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the hydroxyl proton signal due to rapid proton-deuterium exchange. libretexts.org

¹³C NMR spectroscopy provides complementary information, confirming the carbon framework of the molecule. The repeating ethylene (B1197577) glycol units are readily identifiable, and the signals for the carbons bearing the terminal amine and hydroxyl groups can be assigned based on their distinct chemical environments. researchgate.netmagritek.com The combination of ¹H and ¹³C NMR allows for a detailed structural confirmation and can reveal the presence of impurities. researchgate.net Quantitative NMR (qNMR) can also be employed for accurate purity determination by comparing the integral of an analyte signal to that of a certified internal standard. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Amino-PEG-Alcohol Compounds

Proton Type Typical Chemical Shift (ppm) Notes
PEG Backbone (-CH₂-CH₂-O-)3.5 - 3.7Characteristic repeating unit signal.
Carbon adjacent to -OH3.4 - 4.5Deshielded by the electronegative oxygen atom. libretexts.org
Terminal -OHVariable (e.g., 2.0 - 2.5)Position is concentration and solvent dependent; often a broad singlet. libretexts.org
Protons adjacent to -NH₂VariableChemical shift is influenced by the neighboring functional group.

This table is for illustrative purposes; actual chemical shifts can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Amino-PEG11-alcohol with high accuracy, serving as a primary method for identity confirmation and purity assessment. 50webs.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of PEGylated compounds. creative-proteomics.com

ESI-MS is a soft ionization technique that can generate multiply charged ions, making it effective for analyzing large molecules from a liquid phase. creative-proteomics.com It is often coupled with liquid chromatography (LC-MS) to provide separation and mass information simultaneously. nih.gov MALDI-TOF (Time-of-Flight) mass spectrometry is another soft ionization method that is ideal for analyzing fragile molecules like polymers that might fragment with other ionization techniques. jenkemusa.com It provides accurate molecular weight determination, often with an accuracy of 0.01% for large biomolecules. 50webs.org

For Amino-PEG11-alcohol, with a molecular weight of 501.6 g/mol , MS analysis would confirm the presence of the corresponding molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), verifying its identity. broadpharm.com The high resolution of modern mass spectrometers also allows for the detection of impurities, which would appear as additional peaks in the mass spectrum.

Chromatographic Separations and Purity Analysis

Chromatographic methods are essential for separating Amino-PEG11-alcohol from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of Amino-PEG11-alcohol and its conjugates. uni-tuebingen.dewaters.com Due to the polar nature of the PEG chain and the terminal functional groups, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For amino-containing compounds that may lack a strong UV chromophore, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a UV-active or fluorescent tag, enhancing detection sensitivity. myfoodresearch.comshimadzu.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the analysis of non-chromophoric compounds.

The purity of Amino-PEG11-alcohol, often specified as ≥95% or ≥98%, is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. broadpharm.com HPLC methods are also crucial for the quantitative analysis of amino acids in various samples, which can be adapted for the quantification of Amino-PEG11-alcohol. waters.com

Table 2: Typical HPLC Parameters for Amino-PEG Compound Analysis

Parameter Typical Condition Purpose
Column C18 Reversed-PhaseSeparation based on hydrophobicity. nih.gov
Mobile Phase Gradient of Acetonitrile (B52724) and Water (often with an additive like formic acid or TFA)To elute compounds with varying polarities. nih.gov
Detector UV, ELSD, CAD, or Fluorescence (with derivatization)To detect and quantify the analyte. myfoodresearch.com
Flow Rate ~1.0 mL/minTo ensure efficient separation. lucideon.com
Purity Specification ≥95% or ≥98%A common quality control benchmark. broadpharm.com

This table provides a general overview; specific conditions must be optimized for each application.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers, including polyethylene glycols and their derivatives. lucideon.comchromtech.com GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. chromtech.com This makes it particularly useful for determining the molecular weight distribution and polydispersity index (PDI) of PEG-containing molecules.

In GPC, a sample is passed through a column packed with porous gel beads. slideshare.net Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. intertek.com The elution volume is thus inversely proportional to the logarithm of the molecular weight.

For Amino-PEG11-alcohol, GPC can be used to confirm its relatively narrow molecular weight distribution, a key characteristic of discrete PEG (dPEG®) linkers. The technique helps to ensure that the PEG chain length is uniform, which is critical for the predictable properties of the final conjugate. The molecular weight is determined by comparing the retention time of the analyte to that of a series of well-characterized polymer standards. jenkemusa.comintertek.com

Techniques for Assessing Conjugation Efficiency and Stability

After conjugating Amino-PEG11-alcohol to another molecule (e.g., a protein, peptide, or small molecule), it is crucial to assess the success of the reaction and the stability of the resulting conjugate.

The efficiency of the conjugation reaction can be monitored using several of the techniques already described. For instance, HPLC can be used to quantify the disappearance of the starting materials and the appearance of the product peak. researchgate.net A shift in the retention time of the conjugate compared to the starting materials would indicate a successful reaction. Mass spectrometry is also invaluable for confirming the molecular weight of the final conjugate, thereby verifying that the PEG linker has been successfully attached. researchgate.net

The stability of the conjugate, particularly the linkage between the PEG moiety and the target molecule, can be evaluated under various conditions (e.g., different pH values, temperatures, or in biological media). researchgate.net HPLC is again a key tool for these stability studies, allowing for the detection of any degradation products that may form over time. By analyzing samples at different time points, the rate of degradation can be determined, providing important information about the shelf-life and in-use stability of the conjugate.

Spectrophotometric Assays for Conjugate Quantification

Spectrophotometric methods offer a relatively simple and accessible means for quantifying the extent of PEGylation and determining the concentration of PEG-protein conjugates. These assays are often based on colorimetric reactions or direct ultraviolet (UV) absorbance measurements. nih.govresearchgate.net

A common challenge in quantifying PEGylated proteins is potential interference from the unconjugated protein and free PEG linker. nih.gov Therefore, assays are often designed to selectively quantify the PEG moiety or require a purification step to isolate the conjugate prior to measurement.

One established colorimetric method for the quantitative assay of polyethylene glycol is based on the partitioning of a chromophore in an ammonium (B1175870) ferrothiocyanate reagent from an aqueous phase to a chloroform (B151607) phase in the presence of PEG. nih.gov This method is advantageous as it is simple, reproducible, and demonstrates minimal interference from proteins, making it suitable for the direct estimation of PEG content in conjugate mixtures. nih.gov The assay can detect PEG in microgram quantities and shows a linear response over a defined concentration range. nih.gov

UV spectrophotometry at 280 nm is a standard method for protein quantification, relying on the absorbance of aromatic amino acids like tryptophan and tyrosine. researchgate.net However, the conjugation of PEG chains can influence the protein's microenvironment and its absorptivity. Furthermore, the presence of polymers and salts, especially in contexts like aqueous two-phase systems (ATPS) used for purification, can interfere with direct UV absorbance measurements. researchgate.net Studies have shown that factors such as PEG molecular weight and the composition of the buffer system can alter the absorbance of a protein at 280 nm, necessitating the creation of specific standard curves for accurate quantification under different conditions. researchgate.net

Below is a table summarizing the key features of a representative colorimetric assay for PEG quantification.

Assay Parameter Finding Reference
Principle Partitioning of a chromophore (from ammonium ferrothiocyanate) into a chloroform phase, driven by the presence of PEG. nih.gov
Detection Limit As low as 5 µg of PEG. nih.gov
Linear Range 5-100 µg. nih.gov
Interference No significant interference from proteins. nih.gov
Application Monitoring purification of PEG-protein conjugates; evaluating pharmacokinetic properties. nih.gov

Electrophoretic Methods (e.g., SDS-PAGE) for Protein Conjugate Analysis

Electrophoretic techniques are fundamental for assessing the molecular weight, purity, and heterogeneity of protein conjugates formed with linkers like Amino-PEG11-alcohol. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the most routinely used method for this purpose. sem.com.tr

Despite its utility, standard SDS-PAGE analysis of PEGylated proteins presents challenges. A common issue is the significant band broadening or smearing observed for PEG-protein conjugates. sem.com.trnih.gov This phenomenon is attributed to the heterogeneous nature of the PEG polymer itself and interactions between the PEG moiety and SDS. nih.gov This can make precise identification and quantification of different PEGylated species difficult. sem.com.tr

To overcome these limitations, several alternative or modified electrophoretic and staining methods have been developed:

Native PAGE: Native polyacrylamide gel electrophoresis separates proteins in their non-denatured state, based on a combination of size, shape, and intrinsic charge. It avoids the use of SDS, thereby eliminating the problematic PEG-SDS interactions and often providing better resolution for PEGylated species compared to SDS-PAGE. nih.gov

Specialized Staining: Standard Coomassie blue staining can sometimes be insufficient for detecting all PEGylated species, particularly those with a high degree of PEGylation where the protein component is masked. nih.gov Alternative staining methods can be more effective. Reverse staining with zinc-imidazole salts allows for the detection of PEGylated proteins as clear bands against an opaque background, with detection limits in the low nanogram range. nih.gov Barium chloride/iodine staining can also be used specifically for the PEG moiety. researchgate.net

Western Blotting: A highly sensitive alternative involves transferring proteins from the gel to a membrane and using an anti-PEG monoclonal antibody for detection. niscpr.res.in This method can detect both free PEG and PEGylated proteins with high specificity and a detection limit for a PEGylated protein as low as 100 pg using a chemiluminescence substrate. niscpr.res.in

The following table provides a comparative overview of different analytical methods used for the characterization of PEGylation reaction mixtures.

Analytical Method Advantages Limitations/Disadvantages Reference
SDS-PAGE Widely available; allows for analysis of multiple samples simultaneously.Bands can be smeared or broadened, making precise identification difficult. sem.com.trnih.gov
Native PAGE Eliminates PEG-SDS interaction; provides better resolution for PEGylated products.Separation is based on size, shape, and charge, which can complicate interpretation. nih.gov
Size-Exclusion HPLC (SE-HPLC) Can separate species based on hydrodynamic radius.May provide poor resolution for reactions with smaller PEG chains (e.g., 5 kDa). nih.govchromatographyonline.com
Reverse-Phase HPLC (RP-HPLC) Standard chromatographic technique.May fail to provide accurate information for conjugates with large PEG chains (e.g., 20 kDa). nih.gov
Western Blot (anti-PEG Ab) High sensitivity and specificity for PEG moieties.More complex and time-consuming than direct gel staining. niscpr.res.in

Theoretical Frameworks and Research Considerations for Amino Peg11 Alcohol

Principles of PEGylation in Enhancing Molecular Stability and Pharmacokinetics

PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone strategy for improving the therapeutic properties of proteins, peptides, and nanoparticles. scielo.brwikipedia.org The fundamental principle lies in the ability of the PEG chain to create a hydrophilic shield around the conjugated molecule. preprints.orgmdpi.com This "stealth" effect has profound implications for molecular stability and pharmacokinetics. preprints.orgtandfonline.com

By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of renal clearance, thereby prolonging its circulation time in the bloodstream. wikipedia.orgbiochempeg.com This extended half-life is a significant advantage, often allowing for less frequent administration of therapeutic agents. nih.gov Furthermore, the PEG shield can protect the conjugated molecule from enzymatic degradation, a common challenge for therapeutic proteins and peptides. scielo.brfrontiersin.org This enhanced stability against proteolysis contributes to maintaining the biological activity of the therapeutic for a longer duration. scielo.brfrontiersin.org The process can also reduce clearance by the reticuloendothelial system. frontiersin.org

Hydrophilicity and Aqueous Solubility Enhancement by PEGylation

A key attribute of PEG is its high water solubility, making it an amphiphilic molecule. frontiersin.org When conjugated to hydrophobic drugs or proteins, the PEG chain imparts its hydrophilic character to the entire conjugate, significantly enhancing its solubility in aqueous environments. broadpharm.comwikipedia.orginterchim.com This is particularly crucial for the administration of drugs that are otherwise poorly soluble, a common hurdle in pharmaceutical development. sigmaaldrich.com

The hydrophilic PEG spacer in molecules like Amino-PEG11-alcohol increases their solubility in aqueous media. broadpharm.combroadpharm.com This enhanced solubility is beneficial for several reasons. It can prevent the aggregation of proteins and reduce the likelihood of precipitation, thereby improving the stability of the formulation. scielo.brinterchim.com For drug delivery systems, improved aqueous solubility facilitates easier formulation and administration. mdpi.combiochempeg.com Studies have shown that PEGylation can significantly increase the aqueous solubility of various compounds, such as the hydrophobic drug curcumin. ekb.eg

Influence of PEGylation on Immunogenicity and Biocompatibility

A major advantage of PEGylation is its ability to reduce the immunogenicity and antigenicity of therapeutic molecules. wikipedia.org The PEG chain can mask antigenic epitopes on the surface of proteins, preventing their recognition by the immune system. scielo.brfrontiersin.org This "shielding" effect can significantly lower the risk of an immune response, which is a critical concern for non-human derived proteins or other potentially immunogenic therapies. tandfonline.comnih.gov For instance, the PEGylation of asparaginase, an enzyme used in cancer therapy, has been shown to effectively reduce its immunogenicity. frontiersin.org

Design Principles for PEG-Based Linkers in Drug Delivery Systems

Amino-PEG11-alcohol serves as a prime example of a PEG-based linker used in the design of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.compharmaffiliates.com The design of these linkers is guided by several key principles.

The linker's length, which in this case is defined by the eleven PEG units, is a critical parameter. dovepress.com It provides a flexible and hydrophilic spacer that can influence the properties of the final conjugate. The length of the PEG linker can be precisely tuned to control the distance between the targeting moiety (like an antibody) and the therapeutic payload. axispharm.com

The bifunctional nature of Amino-PEG11-alcohol, with its amine and hydroxyl groups, allows for versatile conjugation chemistry. broadpharm.com The primary amine group can react with carboxylic acids, activated esters (like NHS esters), or carbonyls, while the hydroxyl group can be further derivatized. broadpharm.com This allows for the sequential and controlled attachment of different molecular entities. The stability of the linkage is also a key consideration; Amino-PEG11-alcohol is described as a non-cleavable linker, meaning it forms a stable bond within the conjugate. medchemexpress.com

Considerations for Polymer Properties in Biomedical Applications

The successful application of polymers like PEG in the biomedical field hinges on a careful consideration of their properties. juniperpublishers.comnih.gov Biocompatibility is paramount, ensuring that the material does not elicit a significant adverse host response. nih.govyildiz.edu.tr The polymer must be non-toxic and, in many cases, biodegradable, breaking down into non-toxic products that can be safely eliminated from the body. juniperpublishers.comnih.gov

Hydrophobicity and hydrophilicity are critical properties that influence a polymer's interaction with biological systems. gsconlinepress.comacs.org The hydrophilicity of PEG, for example, is central to its ability to confer stealth properties and enhance solubility. preprints.org The mechanical properties of the polymer, such as its flexibility and strength, are also important, particularly in applications like tissue engineering scaffolds. juniperpublishers.comgsconlinepress.com Furthermore, the ability to process the polymer into desired forms, such as nanoparticles or hydrogels, is a key practical consideration. yildiz.edu.tr The molecular weight and architecture of the polymer, whether linear or branched, also significantly impact its in vivo behavior. preprints.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Amino-PEG11-alcohol
Amino-PEG11-amine
Asparaginase
Curcumin

Applications of Amino Peg11 Alcohol in Biomedical Research

Drug Delivery Systems and Therapeutics

The unique architecture of Amino-PEG11-alcohol makes it an effective linker molecule in the design of sophisticated drug delivery systems. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The amino group of the linker can be readily conjugated to various biomolecules, while the hydroxyl group offers a site for further derivatization. medkoo.comnih.gov

Advanced Strategies for Protein and Peptide Therapeutics Delivery

The therapeutic application of proteins and peptides is often hampered by challenges such as rapid renal clearance, enzymatic degradation, and immunogenicity. PEGylation is a widely used technique to overcome these limitations. Amino-PEG11-alcohol serves as a discrete (monodisperse) PEG linker for this purpose. The terminal amino group can react with functional groups on a protein or peptide, such as carboxylic acids or activated esters, to form stable amide bonds. broadpharm.com

This conjugation confers several advantages:

Enhanced Solubility and Stability : The hydrophilic PEG chain improves the aqueous solubility and chemical stability of therapeutic proteins.

Reduced Immunogenicity : The PEG moiety can shield the protein from the host's immune system, reducing the likelihood of an immune response.

Prolonged Circulation Time : The increased hydrodynamic radius of the PEGylated protein reduces its rate of clearance by the kidneys, extending its half-life in the bloodstream.

The primary amine of Amino-PEG11-alcohol is particularly useful for targeting the ε-amino groups of lysine residues or the N-terminal α-amino group on the surface of proteins.

Nucleic Acid Delivery Technologies

The delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and DNA, requires sophisticated carrier systems to protect the genetic material from degradation and facilitate its entry into target cells. Lipid nanoparticles (LNPs) are a leading platform for this purpose. These formulations often include PEG-containing lipids to enhance their structural stability and prolong their circulation time in vivo. nih.gov

Small Molecule Delivery Enhancement

Furthermore, PEG-based prodrug systems have been designed to improve the delivery of small molecules. These systems can solubilize poorly soluble drugs and provide a mechanism for controlled release. Research has demonstrated the utility of aliphatic amino PEG prodrug systems for the controlled release of amino-containing drugs.

Materials Science and Bioengineering

In materials science, the ability to precisely control surface chemistry and bulk material properties is paramount. Amino-PEG11-alcohol provides a molecular tool for engineering biocompatible materials for a range of biomedical applications.

Fabrication of Biocompatible Surfaces and Hydrogels

The modification of material surfaces with PEG, or PEGylation, is a standard technique for creating non-fouling surfaces that resist the non-specific adsorption of proteins and cells. nih.gov This property is critical for implantable medical devices and diagnostic tools. Amino-PEG11-alcohol can be tethered to a surface through its amino or hydroxyl group, presenting a hydrophilic PEG chain to the surrounding environment. This creates a hydration layer that sterically hinders the approach of biomolecules, thereby increasing the biocompatibility of the material. axispharm.com

Hydrogels, which are crosslinked polymer networks with high water content, are widely used in tissue engineering and drug delivery. PEG is a common component of biocompatible hydrogels. The bifunctional nature of Amino-PEG11-alcohol allows it to act as a crosslinking agent or as a pendant chain modifier. For instance, the hydroxyl group can react with isocyanates to form polyurethane-based hydrogels, while the amine can form amide bonds, enabling the incorporation of the PEG linker into diverse polymer networks.

Development of Biosensors and Bioimaging Agents

Amino-PEG11-alcohol is a valuable linker for the construction of biosensors and the synthesis of bioimaging agents. In biosensor development, it can be used to immobilize biorecognition elements (e.g., enzymes, antibodies) onto a transducer surface, such as a gold electrode or a silicon nanowire. researchgate.net The PEG spacer provides a flexible, hydrophilic connection that extends the biomolecule away from the surface, preserving its biological activity and improving accessibility to the target analyte.

Research on silicon nanowire field-effect transistors (FETs) has shown that modifying the sensor surface with PEG is crucial for enabling detection in high ionic strength solutions, such as physiological fluids. nih.gov The PEG layer is thought to increase the effective screening length (Debye length) near the sensor surface, preventing the signal from being masked by salt ions. nih.gov

Table 2: Impact of PEG Surface Modification on FET Biosensor Performance

Sensor SurfaceBuffer ConcentrationPSA ConcentrationSignal Response (mV)
APTES only10 mM PB100 nM8
APTES/PEG10 mM PB100 nM44
APTES/PEG100 mM PB100 nM~40
APTES/PEG150 mM PB100 nM28
Data adapted from studies on prostate-specific antigen (PSA) detection using silicon nanowire FETs. nih.gov

In bioimaging, the linker can be used to attach fluorescent dyes or other imaging probes to targeting molecules like antibodies or peptides, ensuring that the properties of both the probe and the targeting agent are maintained.

Surface Modification for Anti-fouling Properties

Amino-PEG11-alcohol is utilized in the surface modification of materials to impart anti-fouling properties, which are crucial for medical devices, biosensors, and drug delivery systems. The core principle behind its effectiveness lies in the properties of the polyethylene (B3416737) glycol (PEG) chain. PEG is a hydrophilic polymer known for its ability to reduce the nonspecific adsorption of proteins, cells, and bacteria onto a surface nih.gov. This is achieved by creating a hydrated layer on the material's surface that forms a physical and energetic barrier to approaching biomolecules, a mechanism often described as steric repulsion nih.govresearchgate.net.

The structure of Amino-PEG11-alcohol is uniquely suited for this application. It possesses two different functional groups at opposite ends of the PEG spacer: a terminal amino (-NH2) group and a terminal alcohol (-OH) group axispharm.combroadpharm.com. This bifunctionality allows for a two-step, controlled surface functionalization process.

Covalent Attachment: The amino group provides a reactive handle for covalent attachment to a variety of material surfaces. For instance, it can react with surfaces containing carboxylic acids or activated NHS esters broadpharm.com. This "grafting-to" approach ensures the stable and durable anchoring of the PEG chains onto the substrate .

Surface Properties: Once grafted, the long, flexible, and hydrophilic PEG11 chain extends into the aqueous environment. This dense layer of PEG chains binds water molecules, creating a barrier that prevents proteins and other biomolecules from adsorbing onto the surface, thereby significantly reducing biofouling researchgate.net.

Research has demonstrated that surfaces functionalized with PEG exhibit significantly reduced fouling from model organic foulants like alginate researchgate.net. The resulting modified surfaces are more hydrophilic, a key characteristic for resisting biomolecular adhesion researchgate.net. The versatility of this approach allows for the modification of numerous materials, including glass, titanium, and gold, enhancing their biocompatibility and performance in biological environments .

Table 1: Impact of PEGylation on Surface Properties
SurfaceModificationObserved EffectReference
Polyamide Thin Film CompositePEG FunctionalizationIncreased hydrophilicity, reduced alginate fouling researchgate.net
Titanium OxideAdsorption of DOPA-conjugated PEGHigh resistance to serum components
Various (Glass, Titanium, Gold)Polydopamine coating followed by PEG-NH2 graftingReduced cell attachment

Chemical Probes and Diagnostics

Synthesis of Molecular Imaging Probes

Molecular imaging is a critical tool in biomedical research and clinical diagnostics, enabling the visualization of biological processes at the molecular level nih.gov. The synthesis of effective molecular imaging probes often requires a modular design, incorporating a targeting moiety, a signaling agent, and a linker to connect them nih.gov. Amino-PEG11-alcohol serves as an ideal heterobifunctional linker in the construction of these complex molecules.

The role of the Amino-PEG11-alcohol linker is multifaceted:

Spacial Separation: It provides adequate distance between the targeting molecule (e.g., a peptide or antibody) and the imaging agent (e.g., a fluorescent dye or a radionuclide) to ensure that neither component sterically hinders the function of the other.

Improved Pharmacokinetics: The hydrophilic PEG chain can enhance the solubility and circulation time of the probe in vivo nih.gov.

Versatile Conjugation Chemistry: The terminal amino and hydroxyl groups allow for sequential and specific conjugation reactions. The amino group can be coupled to a targeting ligand via amide bond formation, while the hydroxyl group can be activated or modified to attach to the imaging reporter molecule broadpharm.com.

For example, in the synthesis of a peptide-based PET (Positron Emission Tomography) imaging probe, the amino group of Amino-PEG11-alcohol can be reacted with a carboxylic acid on the targeting peptide. The terminal hydroxyl group can then be derivatized, for instance by tosylation, to facilitate nucleophilic substitution with a radiolabel-bearing synthon nih.gov. This strategic use of the linker is essential for creating stable, specific, and effective probes for applications in oncology and other areas of medical research nih.govrsc.org.

Table 2: Components of a Modular Imaging Probe
ComponentFunctionExampleRole of Amino-PEG11-Alcohol
Targeting MoietyBinds to a specific biological target (e.g., receptor, enzyme)RGD Peptides, AntibodiesProvides an attachment point (e.g., via -NH2 group)
LinkerConnects components, improves solubility and pharmacokineticsPolyethylene GlycolServes as the hydrophilic, bifunctional backbone
Signal AgentGenerates a detectable signal for imaging18F (PET), Cy5.5 (Optical)Provides an attachment point (e.g., via -OH group)

Development of Diagnostic Reagents

The principles that make Amino-PEG11-alcohol valuable for imaging probes also apply to the development of other diagnostic reagents, such as those used in immunoassays or biosensors. These reagents often rely on the specific binding of a biological molecule (e.g., an antibody) to its target, coupled with a method for signal generation.

Amino-PEG11-alcohol can be used as a crosslinking reagent to construct these diagnostic tools broadpharm.com. For instance, in the development of an enzyme-linked immunosorbent assay (ELISA), an antibody could be conjugated to a reporter enzyme. Amino-PEG11-alcohol can act as the spacer connecting the two, preventing the large enzyme from obstructing the antibody's binding site.

The synthesis strategy would involve:

Activating the carboxylic acid groups on the antibody or enzyme.

Reacting the activated protein with the amino group of Amino-PEG11-alcohol.

Activating the terminal hydroxyl group of the now-conjugated PEG linker.

Reacting this with the second protein component to form the final conjugate.

The hydrophilic PEG11 spacer not only provides spatial separation but also helps to maintain the solubility and stability of the resulting protein conjugate in aqueous buffers, which is essential for reliable diagnostic performance. The presence of the PEG linker can also reduce non-specific binding of the reagent to the assay surface, leading to lower background noise and improved signal-to-noise ratio.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Amino-PEG11-alcohol that make it suitable for biomedical applications?

  • Methodological Answer : Amino-PEG11-alcohol consists of an amino group, an 11-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl group. Its PEG spacer confers high hydrophilicity, biocompatibility, and reduced immunogenicity, while the amino group enables conjugation with carboxylated biomolecules via carbodiimide chemistry (e.g., EDC/NHS coupling) . Key properties include molecular weight (501.61 g/mol, as per CAS 15332-94-2), solubility in polar solvents (e.g., water, DMSO), and stability in physiological pH ranges (6.5–7.5). Researchers should verify these properties using techniques like NMR (¹H/¹³C) for structural confirmation and dynamic light scattering (DLS) for assessing aggregation in aqueous solutions .

Q. How can researchers synthesize and purify Amino-PEG11-alcohol with high reproducibility?

  • Methodological Answer : Synthesis typically involves stepwise PEGylation, starting with amino-PEG precursors followed by controlled hydroxylation. Solid-phase synthesis or solution-phase methods are common. Critical steps include protecting-group strategies (e.g., Fmoc for amino groups) and purification via reverse-phase HPLC or size-exclusion chromatography to achieve ≥95% purity. Researchers must monitor reaction progress using LC-MS and validate purity via HPLC with UV/RI detection .

Q. What are the standard protocols for characterizing Amino-PEG11-alcohol in drug-delivery systems?

  • Methodological Answer : Characterization involves:

  • Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Conjugation Efficiency : Use fluorescence labeling (e.g., FITC) or MALDI-TOF to quantify binding to target molecules (e.g., antibodies, siRNA) .
  • Biocompatibility : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) and hemolysis tests .

Advanced Research Questions

Q. How can experimental design address contradictions in Amino-PEG11-alcohol’s stability across different pH environments?

  • Methodological Answer : Conflicting stability data may arise from variations in PEG chain hydration or hydrolysis rates. To resolve this, design a controlled study comparing stability in buffers (pH 4.0–9.0) using accelerated degradation protocols (e.g., 40°C for 48 hours). Analyze degradation products via LC-MS and correlate findings with molecular dynamics simulations of PEG chain conformational changes .

Q. What strategies optimize Amino-PEG11-alcohol’s pharmacokinetics in vivo while minimizing nonspecific biodistribution?

  • Methodological Answer : To enhance targeting:

  • Surface Modification : Conjugate with targeting ligands (e.g., folate, peptides) via heterobifunctional linkers (e.g., SMCC).
  • PEG Length Optimization : Compare PEG11 with shorter (PEG8) or longer (PEG24) chains using radiolabeled tracers (¹²⁵I) and SPECT imaging in murine models .
  • Clearance Studies : Quantify renal vs. hepatic clearance via mass spectrometry of plasma and urine samples .

Q. How should researchers analyze contradictory data on Amino-PEG11-alcohol’s immunogenicity in preclinical studies?

  • Methodological Answer : Discrepancies may stem from differences in animal models (e.g., murine vs. primate) or endotoxin contamination. Mitigate by:

  • Standardizing Sources : Use endotoxin-free batches (≤0.1 EU/mg, validated via LAL assay).
  • Model Selection : Compare immunogenicity in immunocompetent (C57BL/6) vs. immunodeficient (NSG) mice via ELISA for anti-PEG IgM/IgG .

Q. What computational methods predict the interaction of Amino-PEG11-alcohol with lipid bilayers in drug-delivery vesicles?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and coarse-grained molecular dynamics (MARTINI force field) to simulate PEG-lipid interactions. Validate predictions experimentally via surface plasmon resonance (SPR) to measure binding kinetics to liposomes .

Methodological Resources

  • Structural Confirmation : ¹H NMR (δ 3.5–3.7 ppm for PEG; δ 1.2–1.5 ppm for amino protons) .
  • Purity Standards : HPLC retention time consistency (±0.1 min) across three batches .
  • In Vivo Protocols : Dose escalation studies (1–50 mg/kg) with pharmacokinetic sampling at 0.5, 2, 6, 24 hours post-administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.